

A Comprehensive Technical Guide to the Spectroscopic Data of 2-Aminothiophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminothiophenol

Cat. No.: B7723504

[Get Quote](#)

This technical guide provides an in-depth overview of the spectroscopic properties of **2-aminothiophenol** (C_6H_7NS), a vital organosulfur compound used in the synthesis of various pharmaceuticals and dyes, including benzothiazoles.^{[1][2][3]} This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For **2-aminothiophenol**, both 1H and ^{13}C NMR provide characteristic signals corresponding to the protons and carbon atoms in its aromatic structure.

1.1. 1H NMR Spectral Data

The 1H NMR spectrum of **2-aminothiophenol** exhibits distinct signals for the aromatic protons, as well as the protons of the amine ($-NH_2$) and thiol ($-SH$) groups. The chemical shifts are influenced by the electron-donating effects of the amino group and the thiol group.^[4]

Table 1: 1H NMR Spectroscopic Data for **2-Aminothiophenol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 - 6.60	Multiplet	4H	Aromatic protons (C ₆ H ₄)
4.50 (approx.)	Broad Singlet	2H	-NH ₂ protons
3.40 (approx.)	Singlet	1H	-SH proton

Note: The chemical shifts for -NH₂ and -SH protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum of **2-aminothiophenol** shows six distinct signals for the six carbon atoms of the benzene ring. Aromatic carbons typically resonate in the range of 120-170 ppm.[5]

Table 2: ¹³C NMR Spectroscopic Data for **2-Aminothiophenol**

Chemical Shift (δ) ppm	Assignment
143.0 (approx.)	C-NH ₂
137.5 (approx.)	C-SH
130.0 (approx.)	Aromatic CH
120.0 (approx.)	Aromatic CH
118.0 (approx.)	Aromatic CH
115.0 (approx.)	Aromatic CH

Note: Specific assignments of the aromatic carbons require more advanced NMR techniques like 2D NMR.

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of **2-aminothiophenol** is as follows:[6][7]

- Sample Preparation: Dissolve approximately 5-10 mg of **2-aminothiophenol** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Common NMR solvents include deuterated chloroform and dimethyl sulfoxide.[7]
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition: Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum. Standard acquisition parameters are typically used, with adjustments made as necessary to optimize signal-to-noise and resolution.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule. Analyze the chemical shifts in the ^{13}C NMR spectrum to identify the different carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of **2-aminothiophenol** shows characteristic absorption bands for the N-H, S-H, C-N, and C-S bonds, as well as the aromatic C-H and C=C bonds.

Table 3: IR Spectroscopic Data for **2-Aminothiophenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibrational Mode
3450 - 3300	Medium	N-H stretching (asymmetric and symmetric)
3050 - 3000	Medium	Aromatic C-H stretching
2600 - 2550	Weak	S-H stretching (Thiol)[8][9]
1620 - 1580	Strong	N-H bending (scissoring)
1600, 1495, 1450	Medium-Weak	Aromatic C=C ring stretching[8]
1300 - 1250	Medium	C-N stretching
750 - 700	Strong	Aromatic C-H out-of-plane bending
710 - 685	Medium	C-S stretching[9]

2.1. Experimental Protocol for IR Spectroscopy

The following is a general procedure for obtaining an IR spectrum of **2-aminothiophenol**:[10] [11]

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film can be prepared between two IR-transparent salt plates (e.g., KBr or NaCl).
 - KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
 - Nujol Mull: Grind the solid sample with a few drops of Nujol (mineral oil) to form a paste, which is then spread between salt plates.[11]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

- Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent/mulling agent.
- Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum. The instrument will automatically subtract the background spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like **2-aminothiophenol** exhibit characteristic absorption bands in the UV region due to $\pi \rightarrow \pi^*$ transitions of the benzene ring.

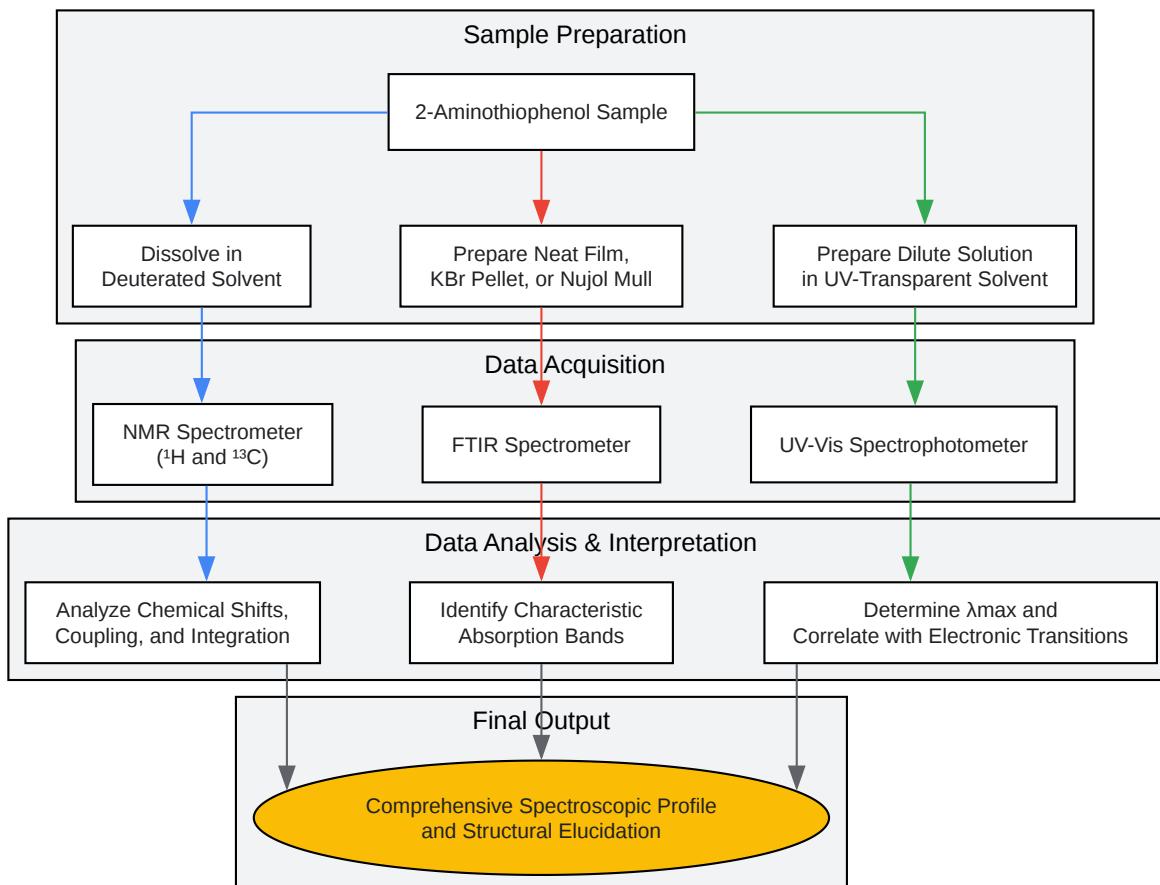
Table 4: UV-Vis Spectroscopic Data for **2-Aminothiophenol**

Wavelength (λ_{max}) (nm)	Molar Absorptivity (ϵ) ($M^{-1}cm^{-1}$)	Solvent	Assignment
~240	~8000	Methanol/Ethanol	$\pi \rightarrow \pi^*$ transition
~310	~3000	Methanol/Ethanol	$n \rightarrow \pi^*$ transition

Note: The position and intensity of the absorption maxima can be influenced by the solvent polarity.[\[12\]](#)

3.1. Experimental Protocol for UV-Vis Spectroscopy

A standard protocol for acquiring a UV-Vis spectrum is as follows:[\[13\]](#)[\[14\]](#)


- Sample Preparation: Prepare a dilute solution of **2-aminothiophenol** in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for optimal accuracy.
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.

- Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a reference (blank).
- Sample Measurement: Fill another quartz cuvette with the prepared sample solution and place it in the sample holder.
- Data Acquisition: Scan the sample over the desired wavelength range (typically 200-400 nm for this compound) to obtain the absorption spectrum.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **2-aminothiophenol**.

General Workflow for Spectroscopic Analysis of 2-Aminothiophenol

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 2. 2-Aminothiophenol, 98% 137-07-5 India [ottokemi.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. arcjournals.org [arcjournals.org]
- 14. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic Data of 2-Aminothiophenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7723504#spectroscopic-data-nmr-ir-uv-vis-of-2-aminothiophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com